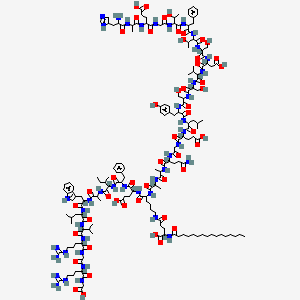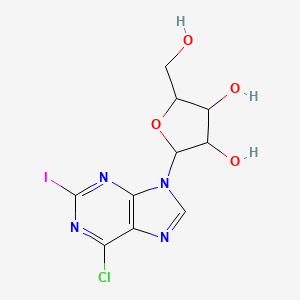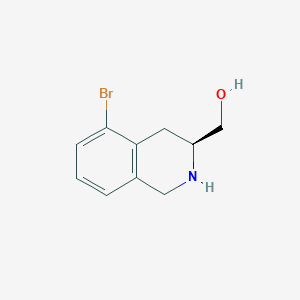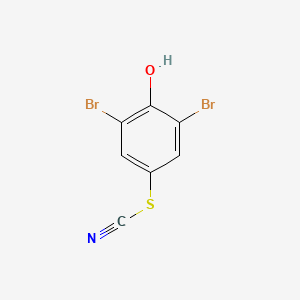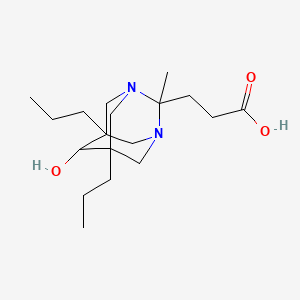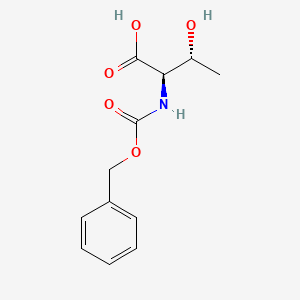
Z-D-Allo-Thr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Allo-Thr-OH, also known as Z-D-Allo-Threonine, is a derivative of the amino acid threonine. It is a specialty product used primarily in proteomics research. The compound has a molecular formula of C16H23NO5 and a molecular weight of 309.36 . It is often used in the synthesis of peptides and other complex molecules due to its unique stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-D-Allo-Thr-OH can be synthesized using threonine aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds. These enzymes enable the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids starting from achiral precursors like glycine and an aldehyde . Another method involves the use of chiral Ni(II) complex-assisted α-epimerization, starting from (S)-Threonine (tBu)-OH .
Industrial Production Methods
Industrial production of this compound typically involves biocatalysis due to its high stereoselectivity and mild reaction conditions. Threonine aldolases from various bacterial and fungal species are isolated and used as biocatalysts for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Z-D-Allo-Thr-OH undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of threonine, such as β-hydroxy-α-amino acids and their corresponding ketones, aldehydes, and substituted derivatives .
Aplicaciones Científicas De Investigación
Z-D-Allo-Thr-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a chiral intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of Z-D-Allo-Thr-OH involves its incorporation into peptides and proteins, where it influences their structure and function. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Allo-Thr(tBu)-OH: A derivative used in solid-phase peptide synthesis.
D-allo-Threonine: Another stereoisomer of threonine used in similar applications.
Uniqueness
Z-D-Allo-Thr-OH is unique due to its specific stereochemistry, which allows for the formation of highly stereoselective products. This makes it particularly valuable in the synthesis of complex peptides and pharmaceuticals, where precise control over stereochemistry is crucial .
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10-/m1/s1 |
Clave InChI |
IPJUIRDNBFZGQN-PSASIEDQSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


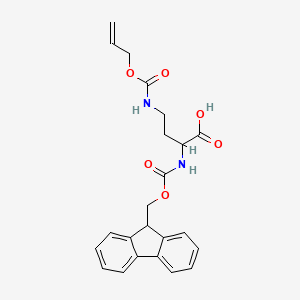
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
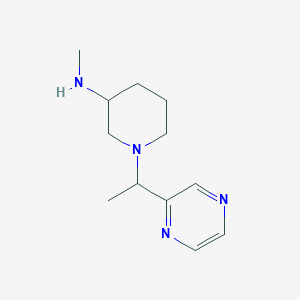
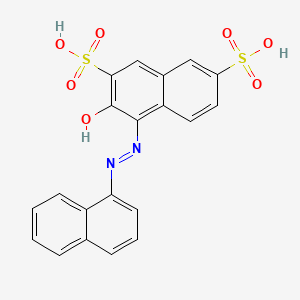
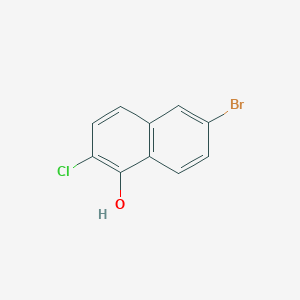
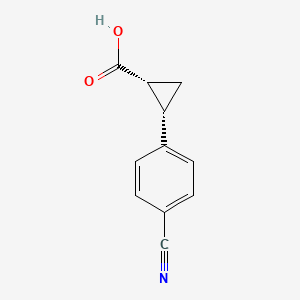
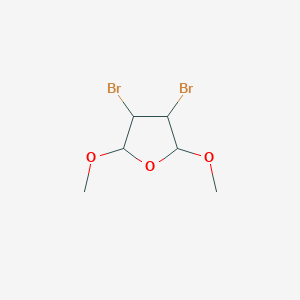
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)

